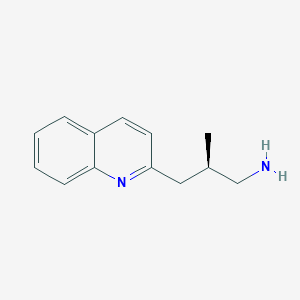

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-quinolin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)15-12/h2-7,10H,8-9,14H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHUYMYGGPALC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=NC2=CC=CC=C2C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available quinoline derivatives and appropriate alkylating agents.

Alkylation: The quinoline derivative undergoes alkylation with a suitable halide, such as 2-bromo-1-phenylpropane, in the presence of a base like potassium carbonate.

Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.

Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and automated purification systems are often employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted amines with various functional groups.

Scientific Research Applications

The compound (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies suggest that it may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective cytotoxicity .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study:

In an experimental model of inflammation, administration of the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. Its application in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), is being explored.

Data Table: Neuroprotective Studies

Mechanism of Action

The mechanism by which (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

6-[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]quinolin-2-amine

- Molecular Formula : C₂₁H₂₀N₂

- Key Features: Contains a bulky alkynylphenyl substituent at the quinolin-2-amine position.

(2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one

- Molecular Formula : C₂₇H₂₂ClN₂O₂

- Key Features: A quinolinyl chalcone with conjugated π-systems.

- Activity : Exhibits antibacterial and anticancer properties due to chalcone-mediated inhibition of cellular pathways . Unlike the target compound, this derivative lacks an amine group, which may reduce its solubility in aqueous environments.

Heterocyclic Amines with Similar Backbones

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine

- Molecular Formula : C₇H₁₃N₃

- Purity : 95%

- Key Features: Pyrazole ring instead of quinoline.

1-(2-Phenyl-1H-indol-3-yl)propan-2-amine

- Molecular Formula : C₁₇H₁₇N₂ (estimated)

- Key Features : Indole core with a phenyl substituent.

- Activity: Indole derivatives often interact with serotonin receptors, suggesting divergent biological targets compared to quinoline-based amines .

Chiral Amines with Structural Analogies

(2R)-1-Phenylpropan-2-amine

- Key Features : Chiral center at the second carbon with a phenyl group.

- The (2R)-configuration in both compounds suggests possible parallels in enantioselective interactions .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Key Research Findings

Substituent Effects : Bulky substituents (e.g., alkynylphenyl groups) enhance lipophilicity but may reduce aqueous solubility . In contrast, the methyl group in the target compound likely improves metabolic stability.

Stereochemical Influence : The (2R)-configuration in both the target compound and (2R)-1-phenylpropan-2-amine underscores the importance of chirality in pharmacokinetics and target specificity .

Heterocyclic Core Impact: Quinoline derivatives exhibit broader antimicrobial and anticancer activities compared to indole or pyrazole analogs, likely due to their planar aromatic systems and nitrogen atom positioning .

Biological Activity

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.

1. Structural Characteristics

The compound features a quinoline ring, which is known for its diverse biological activities. The specific stereochemistry of this compound allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : It can bind to various receptors, modulating their activity and influencing cellular responses.

Pathways Involved:

- MAPK/ERK Pathway : This pathway plays a crucial role in cell proliferation and survival.

- PI3K/Akt Pathway : Involvement in cell growth and metabolism.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. For instance, studies have shown that similar quinoline derivatives demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

3.2 Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has been shown to induce cytotoxicity in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

3.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

4.1 Case Studies

A recent study evaluated the biological activities of several quinoline derivatives, including this compound. The findings indicated:

| Compound | Activity | Target |

|---|---|---|

| (2R)-2-Methyl-3-quinolin-2-ylpropan-1-am | Moderate antibacterial | MRSA |

| (2R)-2-Methyl-3-(substituted) quinolines | High cytotoxicity | Various cancer cell lines |

These results highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

4.2 ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amines is essential for evaluating its viability as a drug candidate. Studies have shown favorable properties, including moderate lipophilicity and acceptable metabolic stability .

5. Comparison with Similar Compounds

When compared to its enantiomer (2S)-2-Methyl-3-quininoline derivatives, (2R)-2-Methyl exhibits distinct biological profiles due to differences in stereochemistry. This uniqueness can lead to variations in potency and selectivity for biological targets.

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2R)-2-Methyl | R Configuration | Antimicrobial, Anticancer |

| (2S)-2-Methyl | S Configuration | Different profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.